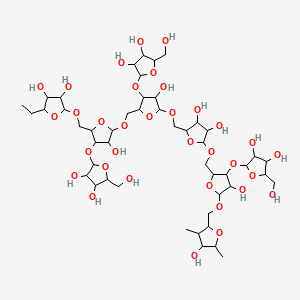
Araban
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Araban, also known as arabinan, is a polysaccharide composed of arabinose units. It is a significant component of the cell walls of dicotyledonous plants and is often found in pectic substances. Arabinan is known for its structural complexity and its role in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Araban can be synthesized through enzymatic debranching of arabinan. The process involves the use of specific enzymes that target the arabinofuranose side chains, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of arabinan from plant sources such as sugar beet pulp. The extraction process includes enzymatic treatment to break down the complex polysaccharides into simpler forms, followed by purification steps to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Araban undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce arabinonic acid.
Reduction: Reduction of this compound can yield arabinitol.
Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents can be used depending on the desired substitution, such as acetic anhydride for acetylation.
Major Products
Oxidation: Arabinonic acid
Reduction: Arabinitol
Substitution: Acetylated this compound derivatives
Wissenschaftliche Forschungsanwendungen
Araban has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying polysaccharide structures and reactions.
Biology: Plays a role in plant physiology and cell wall structure studies.
Medicine: Investigated for its potential use in drug delivery systems and as a dietary fiber.
Industry: Used in the food industry as a stabilizer and thickening agent.
Wirkmechanismus
Araban exerts its effects primarily through its interaction with cell wall components. It forms a protective layer around hydrophobic colloids, preventing their aggregation and precipitation. This mechanism is particularly useful in the stabilization of colloidal systems in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Galactan: Another polysaccharide found in plant cell walls, composed of galactose units.
Xylan: A polysaccharide made up of xylose units, also found in plant cell walls.
Uniqueness of Araban
This compound is unique due to its specific structure of arabinose units and its ability to form complex branched chains. This structural complexity gives it distinct properties and functionalities compared to other similar polysaccharides .
Eigenschaften
Molekularformel |
C48H80O34 |
|---|---|
Molekulargewicht |
1201.1 g/mol |
IUPAC-Name |
2-[[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-[[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-[[5-[[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-[(4-hydroxy-3,5-dimethyloxolan-2-yl)methoxy]oxolan-2-yl]methoxy]-3,4-dihydroxyoxolan-2-yl]methoxy]-4-hydroxyoxolan-2-yl]methoxy]-4-hydroxyoxolan-2-yl]methoxy]-5-ethyloxolane-3,4-diol |
InChI |
InChI=1S/C48H80O34/c1-4-15-25(53)30(58)41(72-15)68-10-21-39(81-47-33(61)27(55)17(6-50)74-47)37(65)45(79-21)70-12-23-40(82-48-34(62)28(56)18(7-51)75-48)36(64)44(78-23)67-9-20-29(57)31(59)42(76-20)69-11-22-38(80-46-32(60)26(54)16(5-49)73-46)35(63)43(77-22)66-8-19-13(2)24(52)14(3)71-19/h13-65H,4-12H2,1-3H3 |
InChI-Schlüssel |
VVQRGNLNINKWNE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)OCC6C(C(C(O6)C)O)C)O)OC7C(C(C(O7)CO)O)O)O)O)O)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


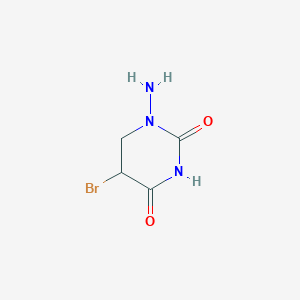
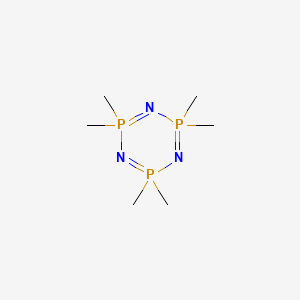
![3-Iodo-2,5-dimethyl-7-(propan-2-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B12323840.png)
![beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate]](/img/structure/B12323854.png)
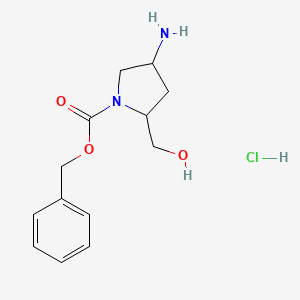
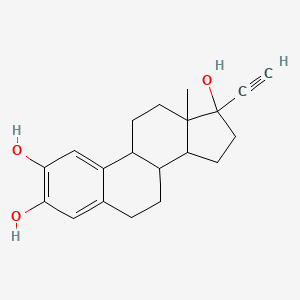

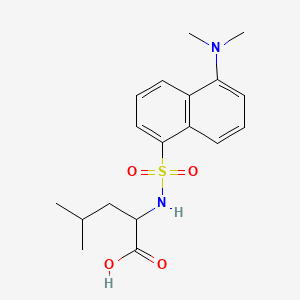

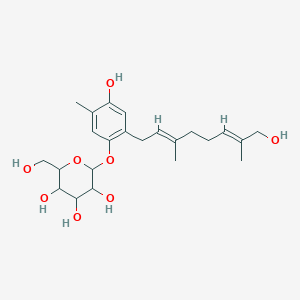


![6-(2,3-Dihydroxy-3-methylbutyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12323913.png)
![Methyl 3-amino-4-{[(4-chlorophenyl)methyl]amino}benzoate](/img/structure/B12323916.png)
